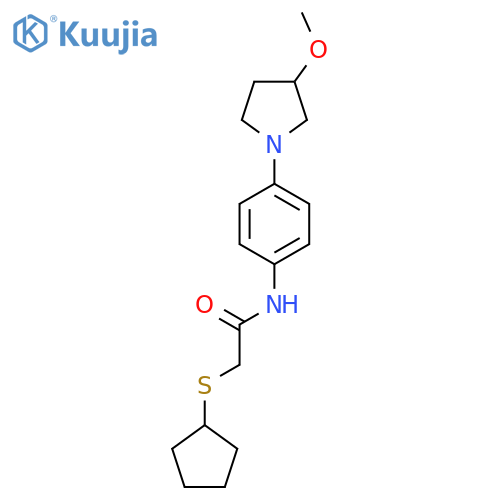Cas no 1797888-41-5 (2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide)

1797888-41-5 structure
商品名:2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide
2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide
- 2-cyclopentylsulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
- F6442-5006
- 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 1797888-41-5
- AKOS024565136
- 2-(CYCLOPENTYLSULFANYL)-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE
-
- インチ: 1S/C18H26N2O2S/c1-22-16-10-11-20(12-16)15-8-6-14(7-9-15)19-18(21)13-23-17-4-2-3-5-17/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,21)
- InChIKey: XYOKGJWMNZGXFI-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(=CC=1)N1CCC(C1)OC)=O)C1CCCC1
計算された属性
- せいみつぶんしりょう: 334.17149925g/mol
- どういたいしつりょう: 334.17149925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-5006-20μmol |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-25mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-3mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-10mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-20mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-40mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-5μmol |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-75mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 75mg |
$208.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-2μmol |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5006-100mg |
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
1797888-41-5 | 100mg |
$248.0 | 2023-09-08 |
2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1797888-41-5 (2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
